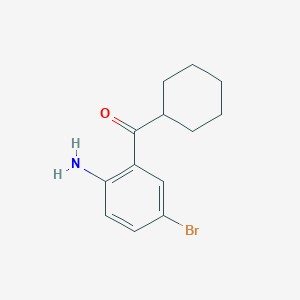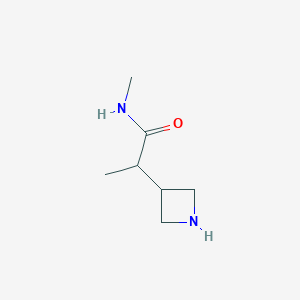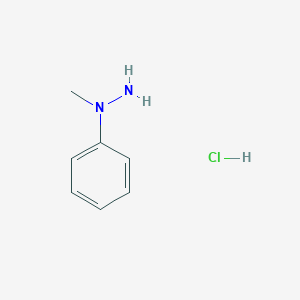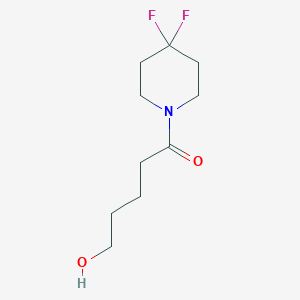![molecular formula C16H21N3O8S B12087076 (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring, a dimethylamino carbonyl group, and a nitrobenzyl ester moiety. The presence of deuterium atoms (d64 and d6) in its structure makes it particularly interesting for research involving isotopic labeling and tracing.
Métodos De Preparación
The synthesis of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylamino carbonyl group and the methylsulfonyl oxy group. The final step involves the esterification with nitrobenzyl alcohol, incorporating the deuterium atoms.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl oxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Aplicaciones Científicas De Investigación
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 has a wide range of applications in scientific research:
Chemistry: The compound is used in studies involving isotopic labeling, which helps in tracing reaction pathways and understanding reaction mechanisms.
Biology: It can be employed in biological assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of deuterium atoms can influence the compound’s metabolic stability and bioavailability, making it a valuable tool in pharmacokinetic studies.
Comparación Con Compuestos Similares
When compared to similar compounds, (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 stands out due to its isotopic labeling and unique structural features. Similar compounds include:
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-NitrobenzylEster: Lacks deuterium atoms, making it less suitable for isotopic studies.
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-BenzylEster-d6: Similar structure but with a benzyl ester instead of a nitrobenzyl ester, affecting its reactivity and applications.
The unique combination of functional groups and isotopic labeling in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H21N3O8S |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O8S/c1-17(2)15(20)14-8-13(27-28(3,24)25)9-18(14)16(21)26-10-11-4-6-12(7-5-11)19(22)23/h4-7,13-14H,8-10H2,1-3H3 |
Clave InChI |
DOPMBTATMGPZGH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)



![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)





